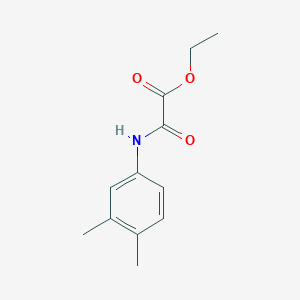

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Descripción

Contextualization of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate within Anilino-Oxoacetate Derivatives

This compound belongs to the broader class of anilino-oxoacetate derivatives. These compounds are characterized by an aniline (B41778) moiety linked to an oxoacetate group. The anilino portion consists of a phenyl ring bearing an amino group, while the oxoacetate part is an ethyl ester of a two-carbon α-keto acid. The specific nature of the aniline ring, in this case, substituted with two methyl groups at the 3 and 4 positions, imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions. The α-ketoamide motif is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and drug candidates with significant biological activities.

Overview of Structural Features and Nomenclature for this compound

The systematic IUPAC name for this compound is this compound. Its structure features a central α-ketoamide linkage. The nitrogen atom of the 3,4-dimethylaniline (B50824) is bonded to one of the carbonyl carbons of the oxoacetate moiety. The other carbonyl group is part of an ethyl ester.

Key Structural Features:

Aniline Moiety: A 3,4-dimethyl substituted phenyl ring attached to a nitrogen atom.

α-Ketoamide Core: A reactive functional group consisting of two adjacent carbonyls, one of which is an amide and the other an ester.

Ethyl Ester Group: Provides a site for potential hydrolysis or other ester-related chemical transformations.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67948-43-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C |

Historical Development of Research on Related N-Substituted Oxoacetates

Research into N-substituted oxoacetates, and more broadly α-ketoamides, has a rich history rooted in the quest for new synthetic methodologies and biologically active molecules. Early investigations into these compounds were often driven by their utility as versatile building blocks in organic synthesis. The reactivity of the adjacent carbonyl groups allows for a variety of transformations, making them valuable precursors for the synthesis of more complex heterocyclic systems.

Over the decades, numerous synthetic methods have been developed for the preparation of α-ketoamides. These can be broadly categorized into several approaches, including the oxidation of α-hydroxy amides, the amidation of α-keto acids or their derivatives, and various carbonylation reactions. The development of more efficient and selective catalytic systems has been a significant focus in recent years, aiming to provide milder reaction conditions and broader substrate scopes.

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry Research

While specific research focusing solely on this compound is limited in publicly available literature, its significance can be inferred from the broader importance of the anilino-oxoacetate class.

In organic synthesis , compounds of this type serve as valuable intermediates. The dual carbonyl functionality allows for selective reactions, making them key starting materials for the construction of various heterocyclic compounds, such as quinoxalines and other nitrogen-containing ring systems. For example, the condensation of related N-aryl-α-ketoamides with other reagents is a common strategy for building complex molecular architectures. nih.gov

In medicinal chemistry , the anilino moiety is a common feature in many pharmacologically active molecules. nih.gov Aniline derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The α-ketoamide core is also recognized for its presence in compounds with diverse biological activities. Therefore, this compound represents a scaffold with potential for the development of new therapeutic agents. The dimethyl substitution pattern on the aniline ring can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. nih.gov

Research Objectives and Scope for Investigating this compound

Given the limited specific research on this compound, future investigations could be directed towards several key objectives:

Development of Efficient Synthesis: Exploring and optimizing synthetic routes to produce this compound and its derivatives in high yield and purity.

Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

Exploration of Reactivity: Investigating its utility as a precursor in the synthesis of novel heterocyclic compounds.

Biological Screening: Evaluating its potential as a lead compound in various therapeutic areas by screening for different biological activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how structural modifications impact its chemical and biological properties.

The scope of such research would be to unlock the full potential of this and similar anilino-oxoacetate derivatives as valuable tools in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGYKSFMHBSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327153 | |

| Record name | ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24451-17-0 | |

| Record name | ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Established Synthetic Pathways for N-Aryl-2-oxoacetates

Traditional methods for synthesizing N-aryl-2-oxoacetates have been well-documented, providing reliable and versatile routes to this class of compounds. These pathways are foundational and often serve as the basis for further optimization and development.

The most direct and common method for the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is the condensation reaction between 3,4-dimethylaniline (B50824) and a suitable dialkyl oxalate (B1200264), typically diethyl oxalate or dimethyl oxalate. This reaction involves the nucleophilic attack of the amine on one of the ester carbonyl groups of the oxalate, leading to the displacement of an alcohol molecule and the formation of the desired amide bond.

The reaction is often carried out by heating a mixture of the two reactants. nii.ac.jp While the reaction can proceed without a catalyst, it is often slow. To improve reaction rates and yields, various conditions can be optimized. The choice of the dialkyl oxalate can influence the reaction; for instance, dimethyl oxalate is sometimes more reactive than diethyl oxalate. The reaction temperature is a critical parameter, with studies on similar N-alkylation reactions showing that temperatures around 200°C may be required for several hours to achieve significant yields. nii.ac.jp

| Aniline (B41778) Derivative | Oxalate Reactant | Typical Conditions | Product |

|---|---|---|---|

| 3,4-Dimethylaniline | Diethyl oxalate | Heating (e.g., 150-200°C), neat or in a high-boiling solvent | This compound |

| Aniline | Dimethyl oxalate | Heating at 200°C for 20 hours | N-Methylaniline and N,N-Dimethylaniline (via methylation) nii.ac.jp |

An alternative two-step approach involves the initial synthesis of the corresponding carboxylic acid, N-(3,4-dimethylphenyl)oxamic acid, followed by its esterification. The precursor acid can be prepared by reacting 3,4-dimethylaniline with an excess of oxalic acid or a derivative like oxalyl chloride.

Once N-(3,4-dimethylphenyl)oxamic acid is obtained, it can be converted to its ethyl ester via several standard esterification methods.

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol.

Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt (e.g., by reaction with sodium hydroxide (B78521) or potassium carbonate), which is then reacted with an ethyl halide like ethyl iodide or ethyl bromide in a suitable solvent.

Use of Dehydrating Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid with ethanol at room temperature.

Conversion to Acid Chloride: The oxamic acid can be converted to its more reactive acid chloride derivative using reagents such as thionyl chloride or oxalyl chloride. The resulting N-(3,4-dimethylphenyl)oxamoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield the final ester.

The choice of method depends on the stability of the starting materials and the desired reaction conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical synthetic strategy. beilstein-journals.orgum.edu.mt While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design potential synthetic routes.

Development of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on developing more efficient, cost-effective, and environmentally friendly processes. Research in this area focuses on catalytic systems and the application of green chemistry principles.

To overcome the often harsh conditions (e.g., high temperatures) required for the direct condensation of anilines and oxalates, various catalytic systems are being explored. Transition metal catalysts, particularly those based on palladium, have shown great utility in forming C–N bonds. nih.govrsc.org A palladium-catalyzed cross-coupling reaction could potentially be developed between 3,4-dimethylaniline and an appropriate oxoacetate-derived coupling partner.

Other catalytic strategies could involve:

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the oxalate, making it more susceptible to nucleophilic attack by the aniline.

Brønsted Acid Catalysis: Acid catalysts can protonate the oxalate, increasing its electrophilicity.

Organocatalysis: Small organic molecules can be used to catalyze the amidation reaction under milder conditions.

Adherence to the principles of green chemistry is crucial for developing sustainable synthetic methods. For the synthesis of this compound, this can be achieved in several ways:

Solvent-Free Reactions: Performing the condensation reaction under solvent-free (neat) conditions minimizes solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net Microwave irradiation can be combined with solvent-free conditions to dramatically reduce reaction times and improve yields. researchgate.netmdpi.com

Use of Green Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key strategy. Potential green solvents include:

Water: Although reactants may have limited solubility, performing reactions in aqueous media is highly desirable.

Glycerol (B35011): This biodegradable, non-toxic, and high-boiling solvent has been successfully used for the synthesis of various heterocyclic compounds and could be a suitable medium for this reaction. mdpi.com

Ethyl Acetate (B1210297): As a more environmentally benign solvent compared to chlorinated solvents or acetonitrile (B52724), ethyl acetate represents a step towards greener processes. rsc.org

These sustainable approaches not only reduce the environmental footprint of the synthesis but can also lead to simpler workup procedures and improved process safety.

| Green Principle | Methodology | Potential Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free | Microwave irradiation of neat reactants | Reduced waste, rapid reaction, energy efficiency | Synthesis of N-aryl/heteryl acetoacetamides researchgate.net |

| Benign Solvent | Reaction in glycerol at ambient temperature | Non-toxic, biodegradable, recyclable solvent | Synthesis of 2-arylbenzothiazoles mdpi.com |

| Alternative Energy | Microwave-assisted esterification | High yields, short reaction times, enhanced efficiency | Esterification of carboxylic acids mdpi.com |

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of this compound, microwave heating can significantly shorten the reaction time required for the acylation of 3,4-dimethylaniline. The efficient and rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. While specific literature on the microwave-assisted synthesis of this exact compound is limited, the general principles of microwave-assisted N-arylation are well-established. nih.gov For instance, microwave-assisted synthesis has been successfully employed for the preparation of various N-aryl amides and heterocyclic compounds, demonstrating its applicability to similar transformations. nih.govresearchgate.net A hypothetical microwave-assisted synthesis could involve irradiating a mixture of 3,4-dimethylaniline and diethyl oxalate, potentially with a catalytic amount of acid or base, in a suitable high-boiling solvent.

Flow Chemistry Applications:

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be systematically varied include the choice of solvent, catalyst, temperature, and reaction time.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space. For the synthesis of N-aryl-2-oxoacetamides, the choice of base is critical when using acyl chlorides like ethyl chlorooxoacetate to neutralize the generated HCl. Common bases include tertiary amines such as triethylamine or pyridine. The solvent choice can also significantly impact the reaction rate and selectivity, with common options including aprotic solvents like dichloromethane, tetrahydrofuran, or toluene.

The reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time should be monitored to ensure the reaction proceeds to completion without significant product degradation.

Below is a hypothetical data table illustrating the optimization of the reaction between 3,4-dimethylaniline and diethyl oxalate:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 110 | 12 | 65 |

| 2 | Xylene | 140 | 8 | 78 |

| 3 | None (Neat) | 150 | 6 | 85 |

| 4 | Xylene | 140 | 12 | 82 |

| 5 | None (Neat) | 160 | 4 | 88 |

This is a hypothetical table for illustrative purposes.

Based on such optimization studies, it can be determined that conducting the reaction under neat conditions at elevated temperatures for a shorter duration can lead to higher yields.

Purification Techniques and Strategies for this compound and its Intermediates

The purification of this compound and any synthetic intermediates is essential to obtain a product of high purity. Standard purification techniques in organic synthesis are applicable here.

Purification of Intermediates: If the synthesis involves intermediates, their purification might be necessary before proceeding to the next step. Common techniques include:

Recrystallization: This is a widely used method for purifying solid intermediates. The crude intermediate is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica (B1680970) gel column chromatography is a powerful tool. A suitable eluent system is chosen to separate the desired intermediate from impurities.

Purification of the Final Product:

The final product, this compound, is likely to be a solid or a high-boiling liquid. The choice of purification method will depend on its physical state and the nature of the impurities.

Distillation under Reduced Pressure: If the product is a high-boiling liquid, vacuum distillation can be an effective method for purification, separating it from non-volatile impurities. orgsyn.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a primary method of purification. The choice of solvent is critical and is typically determined through solubility tests.

Column Chromatography: Similar to the purification of intermediates, column chromatography can be employed to purify the final product, especially to remove closely related impurities. A gradient of solvents may be used to achieve optimal separation.

The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic and Advanced Structural Characterization of Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, each atom's position within the molecular framework can be accurately assigned.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The analysis involves predicting the chemical shift (δ) in parts per million (ppm), the splitting pattern (multiplicity), and the relative number of protons (integration).

The most downfield signal is anticipated to be a broad singlet for the amide proton (N-H), typically appearing between δ 9.5 and 10.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

The aromatic region will feature signals for the three protons on the 3,4-dimethylphenyl ring. Due to their substitution pattern, they will appear as a singlet (H-2), a doublet (H-5), and a doublet of doublets or a simple doublet (H-6), generally in the range of δ 7.0–7.5 ppm.

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃), being adjacent to an electronegative oxygen atom, are deshielded and expected to appear as a quartet around δ 4.3–4.4 ppm. orgchemboulder.comdocbrown.info These protons are split by the neighboring methyl group. The terminal methyl protons (-OCH₂CH₃) are more shielded and will appear as a triplet around δ 1.3–1.4 ppm, split by the methylene protons. orgchemboulder.comdocbrown.info

Finally, the two methyl groups on the aromatic ring are expected to appear as sharp singlets in the upfield region, typically between δ 2.2 and 2.3 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Amide) | 9.5 - 10.5 | s (broad) | 1H |

| Ar-H (H-2, H-5, H-6) | 7.0 - 7.5 | m | 3H |

| -OCH₂CH₃ | 4.3 - 4.4 | q | 2H |

| Ar-CH₃ (x2) | 2.2 - 2.3 | s | 6H |

| -OCH₂CH₃ | 1.3 - 1.4 | t | 3H |

s = singlet, t = triplet, q = quartet, m = multiplet

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected.

The two carbonyl carbons are the most deshielded and will appear furthest downfield. The ester carbonyl (C=O) typically resonates around δ 160–165 ppm, while the amide carbonyl is found at a slightly lower field, often around δ 155–160 ppm. pressbooks.publibretexts.org

The aromatic carbons will produce six signals. The carbons directly attached to the nitrogen (C-1) and the methyl groups (C-3, C-4) will have distinct chemical shifts, generally in the δ 130–140 ppm range. The remaining aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region of δ 120–130 ppm. pressbooks.pub

The methylene carbon of the ethyl group (-OCH₂) is deshielded by the adjacent oxygen and is expected around δ 62–64 ppm. pressbooks.pubpressbooks.pub The terminal methyl carbon (-OCH₂CH₃) will be the most upfield signal from the ethyl group, appearing around δ 14 ppm. pressbooks.pubpressbooks.pub The two aromatic methyl carbons (Ar-CH₃) are anticipated to have signals near δ 19–21 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C=O (Amide) | 155 - 160 |

| Ar-C (C-1, C-3, C-4) | 130 - 140 |

| Ar-C (C-2, C-5, C-6) | 120 - 130 |

| -OCH₂CH₃ | 62 - 64 |

| Ar-CH₃ (x2) | 19 - 21 |

| -OCH₂CH₃ | ~14 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the methylene quartet (~δ 4.35 ppm) and the methyl triplet (~δ 1.35 ppm) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methylene proton quartet to the -OCH₂- carbon signal (~δ 63 ppm) and the ethyl's methyl proton triplet to the -CH₃ carbon signal (~δ 14 ppm). Likewise, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The amide proton (~δ 10.0 ppm) correlating to the amide carbonyl carbon (~δ 158 ppm) and the aromatic C-1 and C-2 carbons.

The methylene protons (~δ 4.35 ppm) of the ethyl group correlating to the ester carbonyl carbon (~δ 162 ppm) and the terminal methyl carbon (~δ 14 ppm).

The aromatic methyl protons (~δ 2.25 ppm) correlating to the aromatic carbons C-3, C-4, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is dominated by absorptions from the amide and ester functional groups.

N-H Stretch: A prominent, sharp to moderately broad absorption band is expected in the region of 3350–3250 cm⁻¹. This band corresponds to the N-H stretching vibration of the secondary amide. spcmc.ac.inspectroscopyonline.com Its position and shape can be indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and methyl groups will be observed as stronger bands just below 3000 cm⁻¹, in the 2980–2850 cm⁻¹ range. orgchemboulder.com

Carbonyl (C=O) Stretches: This is a key diagnostic region. Two distinct and strong carbonyl absorption bands are expected. The ester C=O stretch generally appears at a higher frequency, typically in the 1750–1735 cm⁻¹ range. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The amide C=O stretch (known as the Amide I band) is expected at a lower frequency, usually between 1680–1650 cm⁻¹, due to resonance with the nitrogen lone pair which weakens the C=O double bond character. blogspot.comleibniz-fli.deresearchgate.net

Amide II Band: A strong band, characteristic of secondary amides, is expected between 1550–1515 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comnih.gov

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester group are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |

| C-H Stretch | Aliphatic | 2980 - 2850 | Medium-Strong |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1550 - 1515 | Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary interaction would be between the amide N-H group of one molecule (the hydrogen bond donor) and one of the carbonyl oxygen atoms of a neighboring molecule (the hydrogen bond acceptor).

The presence of such hydrogen bonding significantly influences the IR spectrum. It typically causes the N-H stretching vibration to shift to a lower frequency (e.g., from ~3400 cm⁻¹ for a "free" N-H to ~3300 cm⁻¹ for a bonded N-H) and to become broader and more intense. spcmc.ac.inresearchgate.net Similarly, the Amide I (C=O) band involved in hydrogen bonding will shift to a lower frequency compared to its position in a very dilute, non-polar solution. This analysis helps to understand the supramolecular structure and packing of the compound in its condensed phase.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₅NO₃. HRMS analysis would be expected to yield a measured mass that corresponds closely to the calculated theoretical exact mass, thereby confirming the elemental composition. The difference between the measured and theoretical mass, typically in the low parts-per-million (ppm) range, validates the assigned molecular formula.

Table 1: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Theoretical Exact Mass (Da) | Expected Ion Species | Expected m/z |

|---|---|---|---|

| C₁₂H₁₅NO₃ | 221.1052 | [M+H]⁺ | 222.1125 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity and structural features.

While specific experimental MS/MS spectra for this exact compound are not widely published, a fragmentation pathway can be predicted based on its chemical structure, which contains an ethyl ester, an amide linkage, and a substituted aromatic ring. Key fragmentation processes would likely include:

Loss of the ethoxy radical: Cleavage of the C-O bond in the ester group, resulting in the loss of an ethoxy radical (•OCH₂CH₃).

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the elimination of an ethylene molecule (C₂H₄).

Amide bond cleavage: Scission of the N-C bond between the aniline (B41778) nitrogen and the adjacent carbonyl group.

Loss of carbon monoxide (CO): Elimination of CO molecules from the oxoacetate moiety.

These fragmentation patterns help to confirm the presence and arrangement of the functional groups within the molecule. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in MS/MS Analysis

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 193 | [M - CO]⁺ |

| 176 | [M - OCH₂CH₃]⁺ |

| 148 | [M - CO - OCH₂CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores present in this compound—the substituted benzene (B151609) ring and the two carbonyl groups (amide and ester)—are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These high-energy transitions are associated with the π-electron system of the 3,4-dimethylphenyl ring and the C=O double bonds. They typically result in strong absorption bands in the shorter wavelength UV region.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation between the aniline nitrogen lone pair, the aromatic ring, and the amide carbonyl group is expected to influence the position and intensity of the absorption maxima (λ_max).

Table 3: Expected Electronic Transitions and Absorption Regions

| Chromophore | Electronic Transition | Expected Wavelength Region |

|---|---|---|

| 3,4-dimethylphenyl ring | π → π* | ~200-280 nm |

| Amide C=O | n → π* | >280 nm |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in publicly accessible crystallographic databases, its solid-state characteristics can be inferred from analyses of structurally similar compounds. nih.govresearchgate.net

The molecular geometry, including bond lengths, bond angles, and torsion angles, defines the conformation of the molecule. Based on related structures, the following features would be expected:

The 3,4-dimethylphenyl ring would be largely planar.

The amide linkage (-NH-C=O) would exhibit significant planarity due to resonance, restricting rotation around the N-C bond.

The relative orientation of the phenyl ring and the adjacent amide plane is a key conformational feature, defined by a specific torsion angle.

The ethyl ester group would have flexibility, with rotation possible around the C-C and C-O single bonds.

Table 4: Predicted Molecular Geometry Parameters

| Parameter | Expected Value/Feature |

|---|---|

| Amide N-C Bond | Partial double bond character, restricted rotation |

| Phenyl Ring | Planar geometry |

| C=O Bond Lengths | ~1.21 - 1.24 Å |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. The key interactions predicted to govern the crystal packing include:

N-H···O Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the amide and ester groups can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers, a common motif in the crystal structures of secondary amides. nih.govresearchgate.net

π–π Stacking: The aromatic dimethylphenyl rings could engage in π–π stacking interactions, further stabilizing the crystal structure. nih.govresearchgate.net

These combined interactions would define the supramolecular architecture of the compound in its crystalline form.

Table 5: Predicted Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | C=O (amide or ester) | Formation of primary structural motifs (chains/dimers) |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | C=O (amide or ester) | Secondary stabilization of the lattice |

Mechanistic Investigations and Reactivity Studies of Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Elucidation of Reaction Pathways and Transition States for Transformations Involving Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

While specific computational studies on the reaction pathways and transition states of this compound are not extensively documented in the literature, mechanistic insights can be inferred from studies on related N-aryl oxamates and α-keto acids. Density Functional Theory (DFT) is a common computational method used to model such reactions. mdpi.commdpi.com

One significant reaction pathway for related oxamate (B1226882) derivatives is decarboxylation to form a carbamoyl (B1232498) radical. In a dual nickel/photoredox-catalyzed cross-coupling reaction of cesium oxamates with aryl bromides, DFT calculations revealed a plausible mechanism. acs.org The process is initiated by single-electron oxidation of the oxamate to an oxamate radical, which then undergoes decarboxylation to produce a carbamoyl radical. This radical species then enters the nickel catalytic cycle. acs.org The calculations indicated that the pathway involving the addition of the carbamoyl radical to a Ni(0) complex is more favorable than the oxidative addition of the aryl bromide to the nickel center. acs.org

For this compound, a similar decarboxylative pathway could be envisioned under appropriate catalytic conditions, leading to the formation of a 3,4-dimethylphenylcarbamoyl radical. The transition states for such processes would involve the elongation of the C-C bond between the carbonyl groups during decarboxylation. The precise energies of these transition states would be influenced by the electronic nature of the 3,4-dimethylanilino group and the reaction conditions.

Another potential transformation is the reaction of the α-keto-ester moiety with nucleophiles. The carbonyl groups of the oxoacetate are electrophilic centers susceptible to nucleophilic attack. The reaction mechanism would likely proceed through a tetrahedral intermediate. Computational studies on analogous systems can provide detailed geometries and energies of the transition states for such nucleophilic addition reactions. researchgate.net

Influence of Substituents on the Reactivity Profile of the Oxoacetate Moiety

The electronic nature of substituents on the aniline (B41778) ring significantly influences the reactivity of the oxoacetate moiety in N-aryl oxoacetates. The Hammett equation is a valuable tool for quantifying these effects by correlating reaction rates or equilibrium constants with substituent constants (σ). libretexts.org A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. viu.ca

For this compound, the two methyl groups at the 3- and 4-positions of the aniline ring are electron-donating. To understand their impact, we can consider the Hammett substituent constants for methyl groups. The σ_meta for a methyl group is -0.07, and the σ_para is -0.17. The cumulative effect of these two electron-donating groups would be an increase in electron density on the aniline nitrogen and, through resonance and inductive effects, on the adjacent carbonyl group of the oxoacetate moiety.

This increased electron density would generally decrease the electrophilicity of the carbonyl carbons, making them less susceptible to nucleophilic attack. Therefore, in reactions where nucleophilic attack on the oxoacetate is the rate-determining step, this compound would be expected to react more slowly than its unsubstituted or electron-withdrawing group-substituted counterparts. A Hammett plot for a series of substituted N-aryl oxoacetates in such a reaction would likely yield a positive ρ value. semanticscholar.org

Conversely, in reactions involving electrophilic attack on the aniline ring or stabilization of a positive charge in the transition state, the electron-donating methyl groups would be expected to enhance the reactivity.

| Substituent on Anilino Ring | Hammett Constant (σ) | Expected Effect on Electrophilicity of Oxoacetate Moiety | Predicted Relative Reactivity in Nucleophilic Addition |

|---|---|---|---|

| 4-Nitro | +0.78 | Increase | Higher |

| 4-Chloro | +0.23 | Increase | Higher |

| Unsubstituted (H) | 0.00 | Baseline | Baseline |

| 4-Methyl | -0.17 | Decrease | Lower |

| 3,4-Dimethyl | -0.24 (approx. sum) | Decrease | Lower |

Kinetic Studies of Reactions Involving this compound

For instance, in a nucleophilic substitution reaction at the carbonyl carbon, the reaction rate would be expected to follow second-order kinetics, being first order with respect to both the oxoacetate and the nucleophile. The rate law would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by factors such as temperature, solvent, and the nature of the nucleophile. Due to the electron-donating nature of the 3,4-dimethyl groups, the rate constant for nucleophilic attack on this compound would likely be smaller than that for an unsubstituted or electron-deficient analogue under identical conditions. libretexts.org

Kinetic studies on the hydrolysis of substituted benzamides have shown that electron-withdrawing groups increase the reaction rate, consistent with a mechanism involving nucleophilic attack of hydroxide (B78521) on the carbonyl carbon as a key step. viu.ca A similar trend would be anticipated for the hydrolysis of this compound and its substituted analogues.

| Reaction Type | Expected Reaction Order | Influence of 3,4-Dimethyl Substituents on Rate Constant (k) | Anticipated Activation Energy (Ea) |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Second Order | Decrease | Higher than unsubstituted analog |

| Decarboxylation (Catalytic) | Dependent on Catalyst and Conditions | May increase due to enhanced stability of a potential cationic intermediate | Dependent on catalytic pathway |

| Electrophilic Aromatic Substitution | Dependent on Reaction | Increase | Lower than unsubstituted analog |

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can have a profound impact on the reaction mechanisms and rates of transformations involving this compound. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states.

For reactions that proceed through polar or charged transition states, polar solvents are generally expected to increase the reaction rate by stabilizing the transition state more than the reactants. For example, in a nucleophilic substitution reaction where a partial negative charge develops on the carbonyl oxygen in the transition state, a polar protic solvent could stabilize this charge through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, nonpolar solvents would likely lead to slower reaction rates.

In the case of the reaction of anilines with sulfonyl chlorides, a related system, the reaction rates were found to be significantly influenced by the solvent. researchgate.net For reactions of this compound, a similar dependence on the solvent medium is expected.

For reactions involving radical intermediates, such as the decarboxylation pathway, the solvent can affect the stability and reactivity of the radicals. In some photocatalyzed reactions, the choice of solvent can even alter the major product formed. For instance, in the photocatalyzed alkoxycarbonylchlorination of alkenes, acetonitrile (B52724) was found to be the optimal solvent, while the use of dimethylformamide (DMF) resulted in a different major product. nih.gov

Catalytic Activation and Deactivation in Reactions of this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. Both acid and base catalysis, as well as transition metal catalysis, can play crucial roles in its transformations.

Acid Catalysis: In the presence of an acid, the carbonyl oxygens of the oxoacetate moiety can be protonated, which increases their electrophilicity and makes them more susceptible to nucleophilic attack. This is a common strategy for accelerating ester hydrolysis and other related reactions.

Base Catalysis: A base can deprotonate the amide nitrogen, increasing its nucleophilicity for intramolecular reactions, or it can activate a nucleophile for intermolecular reactions with the oxoacetate.

Transition Metal Catalysis: Transition metals, particularly palladium and nickel, are widely used to catalyze cross-coupling reactions. As seen in the case of cesium oxamates, a nickel catalyst in conjunction with a photoredox catalyst can facilitate decarboxylative cross-coupling reactions. acs.org In such a catalytic cycle, the active catalyst is typically a low-valent metal species, for example, Ni(0). The catalyst is regenerated at the end of the cycle. Catalyst deactivation can occur through various pathways, such as the formation of stable off-cycle complexes or catalyst aggregation.

In the context of this compound, a potential catalytic cycle for a decarboxylative coupling reaction could involve:

Oxidative Addition: A low-valent metal catalyst adds to an aryl halide.

Decarboxylation and Radical Addition: The oxoacetate undergoes decarboxylation to form a carbamoyl radical, which then adds to the metal center.

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.

The ligands on the metal catalyst play a critical role in its activity and stability. The choice of ligand can influence the rates of the elementary steps in the catalytic cycle and can prevent catalyst deactivation.

Derivatization and Chemical Transformations of Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Synthesis of Novel Analogs and Derivatives of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

The strategic modification of this compound at its key functional groups enables the synthesis of a library of related compounds. These derivatization approaches can be systematically categorized based on the reactive site being targeted.

Modifications at the Ester Group (e.g., Transesterification)

The ethyl ester functionality of this compound is amenable to transesterification reactions, allowing for the introduction of different alkoxy groups. This process is typically catalyzed by an acid or a base and involves the reaction of the ester with an excess of another alcohol. The equilibrium of the reaction is often shifted towards the product by removing the alcohol generated from the starting ester. While specific examples with this compound are not extensively documented in publicly available literature, the general principles of transesterification are well-established for N-aryl-α-ketoesters.

Table 1: Representative Transesterification Reactions of N-Aryl-α-ketoesters

| Starting Ester | Reagent Alcohol | Catalyst | Product |

| Methyl 2-(arylamino)-2-oxoacetate | Ethanol (B145695) | Acid or Base | Ethyl 2-(arylamino)-2-oxoacetate |

| Ethyl 2-(arylamino)-2-oxoacetate | Propanol | Acid or Base | Propyl 2-(arylamino)-2-oxoacetate |

| Ethyl 2-(arylamino)-2-oxoacetate | Benzyl alcohol | Acid or Base | Benzyl 2-(arylamino)-2-oxoacetate |

Note: This table represents generalized transesterification reactions for the class of N-aryl-α-ketoesters, as specific data for this compound is limited.

Reactions at the Anilino Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the anilino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base. The base serves to deprotonate the nitrogen, increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.

Acylation: N-acylation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of N-acyl-N-(3,4-dimethylphenyl)oxalamic acid ethyl esters.

Table 2: Potential Alkylation and Acylation Reactions at the Anilino Nitrogen

| Reaction Type | Reagent | Base | Potential Product |

| Alkylation | Methyl iodide | Sodium hydride | Ethyl 2-((3,4-dimethylphenyl)(methyl)amino)-2-oxoacetate |

| Alkylation | Benzyl bromide | Potassium carbonate | Ethyl 2-(benzyl(3,4-dimethylphenyl)amino)-2-oxoacetate |

| Acylation | Acetyl chloride | Pyridine | Ethyl 2-((N-acetyl-3,4-dimethylanilino))-2-oxoacetate |

| Acylation | Benzoyl chloride | Triethylamine | Ethyl 2-((N-benzoyl-3,4-dimethylanilino))-2-oxoacetate |

Functionalization of the Dimethylphenyl Ring (e.g., Halogenation, Nitration)

The 3,4-dimethylphenyl ring of the molecule is an aromatic system that can undergo electrophilic aromatic substitution reactions. The anilino group is an activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The substitution pattern will be influenced by the interplay of these directing effects and steric hindrance.

Halogenation: Electrophilic halogenation can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. The positions ortho and para to the activating anilino group are the most likely sites of substitution.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration and side reactions. The nitro group is expected to be introduced at the positions activated by the anilino and methyl groups.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

| Reaction Type | Reagent | Expected Position of Substitution | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-, 5-, or 6-position | Ethyl 2-((bromo-3,4-dimethyl)anilino)-2-oxoacetate |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-, 5-, or 6-position | Ethyl 2-((chloro-3,4-dimethyl)anilino)-2-oxoacetate |

| Nitration | HNO₃/H₂SO₄ | 2-, 5-, or 6-position | Ethyl 2-((3,4-dimethyl-nitro)anilino)-2-oxoacetate |

Note: The exact regioselectivity of these reactions would need to be determined experimentally.

Utilization of this compound as a Building Block in Heterocyclic Synthesis

The presence of multiple reactive functional groups makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Formation of Nitrogen-Containing Heterocyclic Systems

The α-ketoester moiety is a key synthon for the construction of nitrogen-containing heterocycles through condensation reactions with dinucleophiles.

Quinoxaline Synthesis: A common application of α-ketoesters is in the synthesis of quinoxalines. The reaction of this compound with ortho-phenylenediamines would be expected to yield quinoxalinone derivatives. The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and dehydration.

Benzodiazepine (B76468) Synthesis: Similarly, condensation with ortho-aminobenzylamines or related dinucleophiles could potentially lead to the formation of benzodiazepine scaffolds, which are important structural motifs in medicinal chemistry.

Table 4: Synthesis of Nitrogen-Containing Heterocycles

| Dinucleophile | Heterocyclic Product |

| o-Phenylenediamine | Quinoxalinone derivative |

| Substituted o-phenylenediamines | Substituted quinoxalinone derivatives |

| o-Aminobenzylamine | Benzodiazepine derivative |

Note: These are predicted outcomes based on the known reactivity of α-ketoesters.

Condensation Reactions leading to Polyfunctionalized Scaffolds

The carbonyl groups of this compound can participate in condensation reactions with various carbon nucleophiles, such as active methylene (B1212753) compounds, to generate more complex, polyfunctionalized molecules. For instance, a Claisen-type condensation could potentially be employed to extend the carbon framework of the molecule.

Table 5: Potential Condensation Reactions

| Reagent | Reaction Type | Potential Product |

| Malononitrile | Knoevenagel condensation | Polyfunctionalized alkene |

| Ethyl cyanoacetate | Knoevenagel condensation | Polyfunctionalized alkene |

| Acetone | Aldol-type condensation | β-Hydroxy-α-ketoester derivative |

Note: The feasibility and outcome of these reactions would depend on the specific reaction conditions employed.

Role in Multicomponent Reactions (MCRs) for Complex Molecule Assembly

There is no available information in the scientific literature detailing the use of this compound as a reactant in multicomponent reactions. MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. However, the reactivity and suitability of this specific compound as a building block in such reactions have not been reported.

Stereoselective Transformations and Chiral Derivatization Approaches

Similarly, no studies were found that describe stereoselective transformations involving this compound. This includes asymmetric synthesis, the use of chiral catalysts to induce stereoselectivity, or its conversion into chiral derivatives. The potential for this compound to serve as a prochiral substrate or a chiral derivatizing agent remains unexplored in the current body of scientific research.

Due to the lack of data, the creation of informative text and detailed research data tables for these specific topics is not possible.

Computational Chemistry and Theoretical Studies of Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Properties of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of ground-state geometries, molecular orbitals, and the prediction of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A common approach for a molecule like this compound involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311G(d,p). This process determines the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data) This data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value |

| C(aryl)-N Bond Length | 1.42 Å |

| N-C(carbonyl) Bond Length | 1.36 Å |

| C=O (amide) Bond Length | 1.23 Å |

| C=O (ester) Bond Length | 1.21 Å |

| C(aryl)-N-C(carbonyl) Angle | 125° |

| N-C-C-O Dihedral Angle | ~175° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com A smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylaniline (B50824) ring, while the LUMO would likely be distributed over the electron-deficient oxoacetate moiety. DFT calculations can precisely map these orbitals and compute their energies. researchgate.netthaiscience.info Studies on substituted anilines have shown that methyl groups, being electron-donating, tend to increase the HOMO energy level, which can affect the HOMO-LUMO gap. researchgate.netresearchgate.net From these energies, various reactivity descriptors can be calculated to quantify aspects of the molecule's reactivity.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data) This data is illustrative, based on DFT calculations (B3LYP/6-311++G(d,p)) for analogous substituted anilines. researchgate.netthaiscience.info

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -5.85 |

| LUMO Energy (ELUMO) | - | -1.25 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.60 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Global Hardness (η) | (I - A) / 2 | 2.30 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.55 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.74 |

Conformational Analysis and Potential Energy Surfaces of this compound

Molecules with single bonds can exist in various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface (PES) as a function of specific dihedral angles to identify stable conformers and the energy barriers that separate them. For this compound, key rotations include the bond between the aniline (B41778) nitrogen and the carbonyl carbon (amide bond) and the bond between the two carbonyl carbons.

The rotation around the N-C(aryl) bond and the amide C-N bond are particularly significant. The amide bond has a partial double-bond character, leading to a significant rotational barrier, often in the range of 20-23 kcal/mol for related systems. mdpi.comnih.gov Computational methods can systematically scan the PES by rotating specific bonds in increments and calculating the energy at each step. This analysis helps to identify the most stable conformer(s) and understand the molecule's flexibility, which is crucial for its interaction with other molecules. Studies on similar N-alkylamides have successfully used DFT to determine rotational barriers. researchgate.netjournalspub.info

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, can predict chemical shifts with good accuracy when compared to experimental data. rsc.orgnih.govacs.org The predicted shifts for the aromatic protons and carbons, the amide N-H proton, and the ethyl group protons and carbons of this compound can be calculated and compared with experimental values to confirm its structure.

Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. These calculations help in assigning the characteristic vibrational modes, such as the N-H stretch, the C=O stretches of the amide and ester groups, and the aromatic C-H and C=C vibrations.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data) This data is illustrative and based on typical DFT-calculated values for similar aromatic amide and ester compounds.

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) - NH | 8.5 - 9.5 |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.0 - 7.5 |

| ¹³C NMR (δ, ppm) - C=O (amide) | 160 - 165 |

| ¹³C NMR (δ, ppm) - C=O (ester) | 165 - 170 |

| IR Frequency (cm⁻¹) - N-H stretch | 3250 - 3350 |

| IR Frequency (cm⁻¹) - C=O stretch (amide) | 1680 - 1700 |

| IR Frequency (cm⁻¹) - C=O stretch (ester) | 1730 - 1750 |

Computational Modeling of Reaction Mechanisms and Transition States for this compound

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. rsc.org A plausible synthesis for this compound involves the acylation of 3,4-dimethylaniline with a reagent like diethyl oxalate (B1200264). irjweb.comresearchgate.net DFT can be used to model this reaction pathway.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule in an explicit solvent environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and aggregation behavior.

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation shell structure and the role of hydrogen bonding between the amide/ester groups and solvent molecules. nih.gov These simulations can reveal how the molecule behaves in a more realistic, condensed-phase environment, complementing the static picture provided by quantum chemical calculations. Such simulations are computationally intensive but offer a deeper understanding of the molecule's dynamic properties and intermolecular interactions. nih.govfrontiersin.orgmdpi.com

Advanced Applications and Role As a Chemical Intermediate

Utility of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate in the Synthesis of Complex Organic Architectures

The α-ketoamide motif is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds. researchgate.net this compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, which are foundational structures in many pharmaceuticals. The presence of both electrophilic (keto group) and nucleophilic (amide nitrogen after deprotonation) centers allows for a range of chemical transformations. nih.govrsc.org

One of the primary applications of N-aryl-α-ketoamides is in the synthesis of N-heterocycles. rsc.org For instance, through intramolecular cyclization reactions, often catalyzed by acids or metals, this compound can be envisioned to form derivatives of oxindoles, quinolines, and other fused heterocyclic systems. The 3,4-dimethylaniline (B50824) moiety can influence the regioselectivity of these cyclization reactions, leading to specific isomers of the final products.

Furthermore, the α-ketoamide functionality can participate in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. These reactions are highly valued in medicinal chemistry for the generation of diverse compound libraries for drug discovery. The reactivity of the keto group towards nucleophiles and the ability of the amide to be functionalized provide multiple points for molecular elaboration.

Role as a Precursor in the Development of Specialty Chemicals and Functional Materials

Beyond pharmaceuticals, this compound has potential as a precursor for the development of specialty chemicals and functional materials. The N-aryl-α-ketoamide structure can be incorporated into larger polymeric structures to impart specific properties. For example, polymers containing this moiety may exhibit interesting thermal or photophysical properties.

The reactivity of the α-ketoamide can be harnessed to create cross-linked materials. The keto group can undergo reactions with diols or diamines to form stable linkages, leading to the formation of novel polymers with tailored mechanical and thermal properties. Additionally, the aromatic ring of the 3,4-dimethylaniline unit can be further functionalized to tune the electronic properties of the resulting materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or as components of photosensitive materials.

Applications in the Synthesis of Intermediates for Agrochemicals or Other Industrial Chemicals

The structural motif of N-aryl amides is present in a number of agrochemicals, including herbicides and fungicides. Research into compounds with similar structures, such as ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates, has shown herbicidal activity. researchgate.net This suggests that derivatives of this compound could also be explored for their potential as active ingredients in agrochemical formulations.

Specifically, the compound can be used to synthesize more complex molecules that are then tested for biological activity against various pests and weeds. The 3,4-dimethyl substitution pattern on the aniline (B41778) ring can be a key factor in modulating the biological efficacy and selectivity of the final agrochemical product. The α-ketoamide core provides a stable and synthetically accessible platform for the introduction of other functional groups to optimize activity.

Contribution to Academic Research in Organic Synthesis and Reaction Methodology

In academic settings, this compound and related N-aryl-α-ketoamides are valuable tools for the development of new synthetic methodologies. rsc.org The unique reactivity of the α-ketoamide functional group makes it an excellent substrate for testing new catalysts, reaction conditions, and synthetic strategies. researchgate.net

Researchers can explore novel ways to activate the C-H bonds of the methyl groups on the aniline ring for further functionalization. Moreover, the development of asymmetric reactions involving the keto group can lead to the synthesis of chiral building blocks, which are of high importance in the pharmaceutical industry. The study of the reaction mechanisms involving this class of compounds can provide fundamental insights into organic reactivity that can be applied to the synthesis of a wide range of other molecules. The versatility of α-ketoamides ensures their continued importance as key intermediates in the field of synthetic organic chemistry. researchgate.netchemrxiv.org

Future Research Directions and Unexplored Avenues for Ethyl 2 3,4 Dimethylanilino 2 Oxoacetate

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of oxanilates often involves the reaction of an aniline (B41778) with an acyl chloride, such as ethyl oxalyl chloride. While effective, these methods can generate stoichiometric amounts of hydrogen chloride as a byproduct, which requires neutralization and can contribute to waste streams. Future research could focus on developing more sustainable and atom-economical synthetic strategies.

One promising area is the exploration of catalytic direct C-H amination or oxidative amidation reactions. These methods could potentially form the desired amide bond by directly coupling 3,4-dimethylaniline (B50824) with an appropriate two-carbon source, minimizing the formation of byproducts. Another avenue involves the use of green solvents and catalysts. For instance, replacing chlorinated solvents with more environmentally benign alternatives like ethyl acetate (B1210297) could significantly improve the environmental footprint of the synthesis. rsc.org The development of reusable, heterogeneous catalysts could also simplify product purification and reduce waste.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Amination | High atom economy, reduced byproducts | Catalyst development, selectivity control |

| Oxidative Amidation | Use of readily available starting materials | Stoichiometric oxidant use, byproduct formation |

| Green Solvents | Reduced environmental impact | Solubility and reactivity optimization |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst stability and activity |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is largely dictated by its amide and ester functional groups, as well as the activated aromatic ring. Future research could delve into uncovering novel reactivity patterns beyond standard hydrolysis and amidation reactions. For example, the oxamate (B1226882) moiety could be explored as a directing group in C-H activation/functionalization reactions on the dimethylaniline ring. This could provide a regioselective route to more complex derivatives.

Furthermore, the vicinal dicarbonyl-like functionality could be exploited in multicomponent reactions or cycloaddition chemistry. Investigating the compound's behavior under various reaction conditions, such as photochemical or electrochemical activation, could also lead to unconventional transformations and the synthesis of novel molecular scaffolds.

Application of Advanced Spectroscopic Probes for Real-time Mechanistic Insight

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques could provide invaluable real-time mechanistic insights. For instance, in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the formation and consumption of reactants, intermediates, and products during a chemical reaction.

These techniques can provide detailed kinetic data and help identify transient intermediates that are not observable through traditional offline analysis. This information is critical for understanding the reaction pathway, identifying rate-limiting steps, and elucidating the role of catalysts or additives.

| Spectroscopic Technique | Information Gained | Potential Application |

| In situ IR Spectroscopy | Real-time monitoring of functional group changes | Optimization of reaction conditions |

| In situ NMR Spectroscopy | Identification of transient intermediates | Elucidation of reaction mechanisms |

| Stopped-flow Spectroscopy | Kinetic analysis of fast reactions | Understanding initial reaction stages |

Deeper Computational Modeling for Rational Design of Derivatives and Predictive Reactivity Studies

Computational chemistry offers a powerful tool for complementing experimental studies. Density Functional Theory (DFT) calculations could be employed to model the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. Such models can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed regioselectivity in its reactions.

Moreover, computational modeling can be used for the rational design of new derivatives with desired properties. By systematically modifying the structure of the parent compound in silico, it is possible to screen for candidates with enhanced biological activity, improved material properties, or tailored chemical reactivity. This predictive approach can help prioritize synthetic targets and accelerate the discovery process.

| Computational Method | Objective | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Prediction of reaction pathways and selectivity |

| Molecular Docking | Virtual screening for biological targets | Identification of potential protein binding partners |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Design of derivatives with enhanced properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation of 3,4-dimethylaniline with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane. Optimization involves adjusting molar ratios (e.g., 1.2 equivalents of chlorooxoacetate), temperature (0–25°C), and catalysts (e.g., DMAP) to enhance yield . For reduction steps, Pd/C under hydrogen atmosphere and ethanol solvent can be employed, followed by recrystallization for purification . Reaction monitoring via TLC and HPLC ensures intermediate purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (6.5–7.5 ppm) and carbonyl signals (165–175 ppm) critical for validation .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) verify functional groups .

- Mass Spectrometry : High-resolution MS (exact mass ~265.09 g/mol) confirms molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (N–H···O and C–H···O interactions) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

- Methodology : Discrepancies in unit cell parameters or thermal motion can arise from twinning or poor crystal quality. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands if twinning is detected . Cross-validate with hydrogen-bonding patterns (e.g., N–H···O distances of 2.8–3.0 Å) and compare with analogous structures (e.g., Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) . High-resolution data (≤1.0 Å) and iterative refinement reduce R-factor gaps.

Q. What strategies are effective in addressing contradictory results between computational modeling and experimental data for this compound?

- Methodology : Contradictions (e.g., DFT-predicted vs. experimental NMR shifts) require recalibration of computational parameters:

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations .

- Conformational Sampling : Use molecular dynamics to explore rotameric states of the ethyl ester group .

- Validation : Compare calculated vs. experimental X-ray bond lengths (e.g., C=O: 1.21–1.23 Å) and angles (e.g., C–N–C: ~120°) .

Q. How to design experiments to study the hydrogen-bonding network and its impact on the compound’s stability?

- Methodology :

- Crystallization Screens : Vary solvents (ethanol, DMSO) and temperatures to isolate polymorphs .

- Thermal Analysis : TGA/DSC quantify decomposition temperatures linked to hydrogen-bond strength .

- Competitive Solubility : Assess stability in protic vs. aprotic solvents to correlate H-bonding with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.